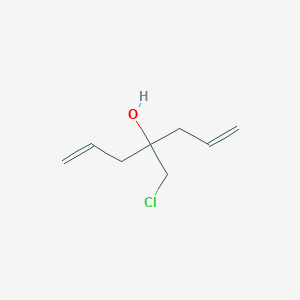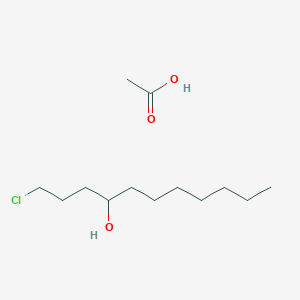
Acetic acid;1-chloroundecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-chloroundecan-4-ol is an organic compound that combines the properties of acetic acid and a chlorinated alcohol. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a chlorinated alcohol group (1-chloroundecan-4-ol). It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alcohols or other substituted compounds.
Scientific Research Applications
Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Chloroundecan-4-ol: A chlorinated alcohol with potential use in organic synthesis.
Uniqueness
Acetic acid;1-chloroundecan-4-ol combines the properties of both acetic acid and 1-chloroundecan-4-ol, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties distinguish it from other similar compounds .
Properties
CAS No. |
54131-65-6 |
|---|---|
Molecular Formula |
C13H27ClO3 |
Molecular Weight |
266.80 g/mol |
IUPAC Name |
acetic acid;1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
HKMRSZVXWCFICC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



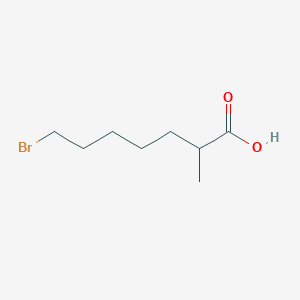
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
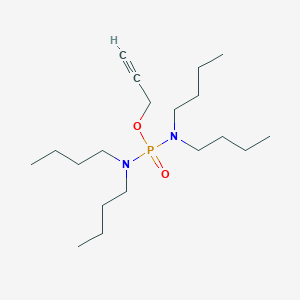
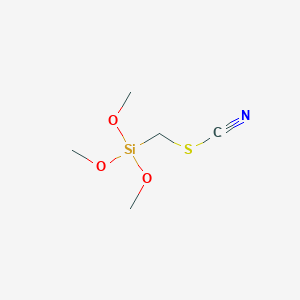
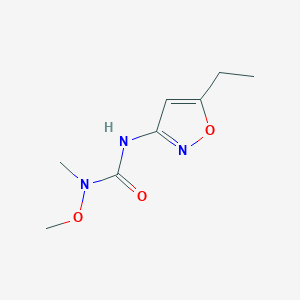
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
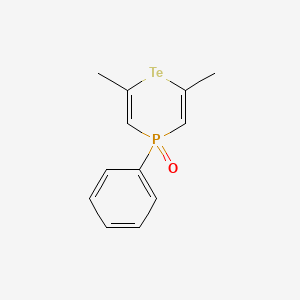
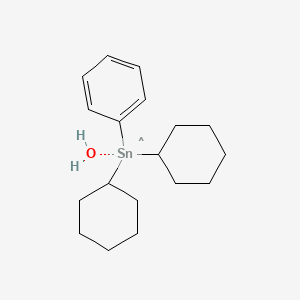
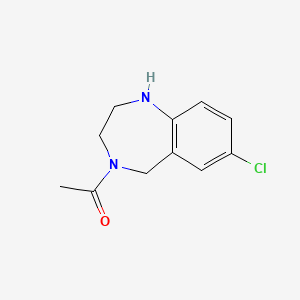
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

